N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a 3,4-dimethoxyphenethylamine moiety linked to a 3,5-dimethylisoxazole-sulfonamide core. This compound is of interest in medicinal chemistry due to the structural synergy between the methoxy-substituted aromatic system, which is common in bioactive molecules (e.g., vasodilators, antipsychotics), and the sulfonamide group, known for enhancing solubility and binding affinity.
Properties
Molecular Formula |
C15H20N2O5S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C15H20N2O5S/c1-10-15(11(2)22-17-10)23(18,19)16-8-7-12-5-6-13(20-3)14(9-12)21-4/h5-6,9,16H,7-8H2,1-4H3 |
InChI Key |
AOULESHQUACDDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a nucleophile.
Introduction of the Sulfonamide Group: The sulfonamide group is added via a sulfonation reaction, typically using sulfonyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide and related compounds:
Key Comparison Points
Structural Complexity: The target compound’s isoxazole-sulfonamide core distinguishes it from benzamide (Rip-B) and tetrazole-based analogs. USP Verapamil Related Compound B RS exhibits greater structural complexity with dual 3,4-dimethoxyphenyl groups and a nitrile moiety, likely influencing its pharmacokinetic profile .
Synthetic Accessibility :
- Rip-B demonstrates high synthetic efficiency (80% yield) via a straightforward reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine . Similar data for the target compound are unavailable, but sulfonamide synthesis typically involves sulfonyl chloride intermediates, which may require stringent conditions.
Physical Properties: Crystalline analogs like the azanium chloride dihydrate () exhibit stable monoclinic structures, suggesting that methoxy-substituted phenethylamine derivatives can form pharmaceutically viable salts or hydrates. The target compound’s solubility and crystallinity remain uncharacterized .
The 3,4-dimethoxyphenyl group may contribute to membrane permeability and CNS activity .
Research Implications and Gaps
- Pharmacological Profiling: The target compound’s sulfonamide-isoxazole core warrants evaluation for carbonic anhydrase or cyclooxygenase inhibition, given the known roles of sulfonamides in these targets.
- Synthetic Optimization : Comparative analysis with Rip-B’s high-yield synthesis suggests opportunities to streamline the target’s production.
- Crystallographic Studies : Insights from the azanium chloride dihydrate’s crystal structure could guide salt or co-crystal formulation to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
